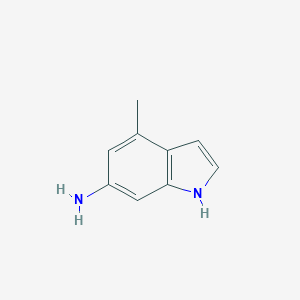
4-Methyl-1H-indol-6-amine
Vue d'ensemble
Description
“4-Methyl-1H-indol-6-amine” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indol-6-amine” is characterized by an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound contains a methyl group attached to the indole ring .
Applications De Recherche Scientifique
- Field: Virology
- Application: Indole derivatives have been found to possess antiviral properties .
- Method: Specific indole derivatives were synthesized and tested for their antiviral properties .
- Results: Certain indole derivatives showed inhibitory activity against influenza A .
- Field: Immunology
- Application: Indole derivatives have been used as anti-inflammatory agents .
- Method: Specific indole derivatives were synthesized and their anti-inflammatory properties were tested using paw edema .
- Results: Certain indole derivatives showed significant inflammation inhibition .
- Field: Oncology
- Application: Indole derivatives have been used in the treatment of cancer cells .
- Method: Specific indole derivatives were synthesized and their anticancer properties were tested .
- Results: Certain indole derivatives showed promising results in the treatment of cancer cells .
- Field: Microbiology
- Application: Indole derivatives have been used as antimicrobial agents .
- Method: Specific indole derivatives were synthesized and their antimicrobial properties were tested .
- Results: Certain indole derivatives showed significant antimicrobial activity .
- Field: Endocrinology
- Application: Indole derivatives have been used in the treatment of diabetes .
- Method: Specific indole derivatives were synthesized and their antidiabetic properties were tested .
- Results: Certain indole derivatives showed promising results in the treatment of diabetes .
Antiviral Activity
Anti-inflammatory Activity
Anticancer Activity
Antimicrobial Activity
Antidiabetic Activity
Antimalarial Activity
- Field: Food Industry and Perfumery
- Application: Indole has value for flavour and fragrance applications .
- Method: Indole can be derivatized to several halogenated and oxygenated compounds that can be used in food industry or perfumery .
- Results: Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Field: Dye Industry
- Application: Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives can be used as natural colourants .
- Field: Pharmaceutical Chemistry
- Application: Indole can be derivatized to several halogenated and oxygenated compounds that have promising bioactivity with therapeutic potential to treat human diseases .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: These derivatives have promising bioactivity with therapeutic potential to treat human diseases .
- Field: Microbiology
- Application: Indole is important in bacterial signalling .
- Method: Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .
- Results: Interspecies QS between the human opportunistic pathogens Acinetobacter baumannii and P. aeruginosa coexisting in human lungs was observed to be also regulated by indole .
- Field: Virology
- Application: Indole derivatives possess anti-HIV activity .
- Method: Specific indole derivatives were synthesized and their anti-HIV properties were tested .
- Results: Certain indole derivatives showed promising results in the treatment of HIV .
Flavour and Fragrance Applications
Natural Colourants
Therapeutic Potential
Bacterial Signalling
Anti-HIV Activity
Antioxidant Activity
- Field: Systems Microbiology and Biomanufacturing
- Application: Indole is a signalling molecule produced both by bacteria and plants .
- Method: Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
- Results: This has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Field: Pharmaceutical Chemistry
- Application: Indole is an important element of many natural and synthetic molecules with significant biological activity .
- Method: The co-presence of transitional metals in organic scaffold may represent an important factor in the development of effective medicinal agents .
- Results: This review covers some of the latest and most relevant achievements in the biological and pharmacological activity of important indole-containing metal complexes in the area of drug discovery .
- Field: Pharmacology
- Application: Benzothiazole containing benzene sulphonamide and carboxamide were prepared and evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities .
- Method: Specific indole derivatives were synthesized and their anti-inflammatory and analgesic properties were tested .
- Results: Certain indole derivatives showed significant anti-inflammatory and analgesic activities .
- Field: Virology
- Application: A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .
- Method: Specific indole derivatives were synthesized and their anti-HIV-1 properties were tested .
- Results: Certain indole derivatives showed promising results in the treatment of HIV-1 .
Biotechnological Production
Medicinal Applications
Anti-Inflammatory and Analgesic Activities
Anti-HIV-1 Activity
Propriétés
IUPAC Name |
4-methyl-1H-indol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAFKHGCCIVCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611425 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indol-6-amine | |
CAS RN |
139121-40-7 | |
| Record name | 4-Methyl-1H-indol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

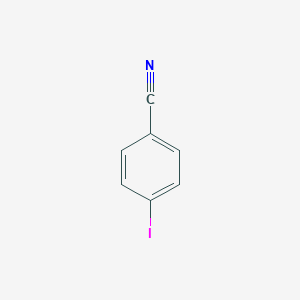
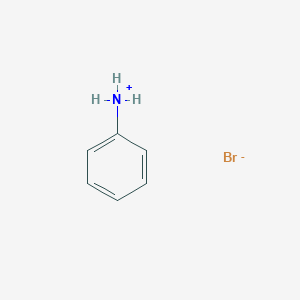
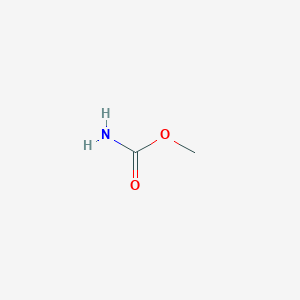
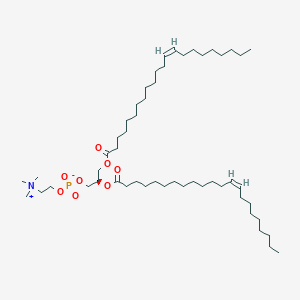
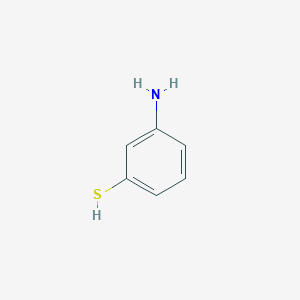
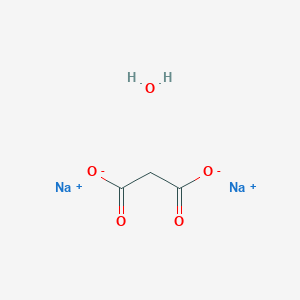
![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
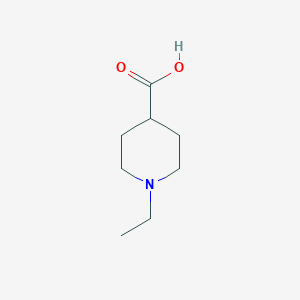
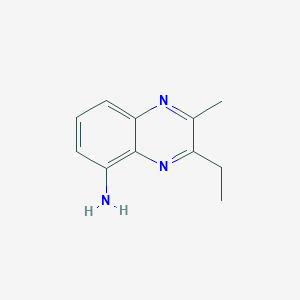
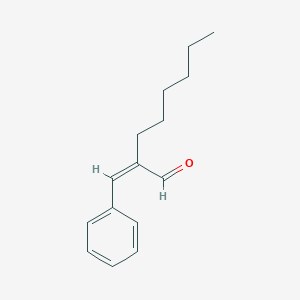
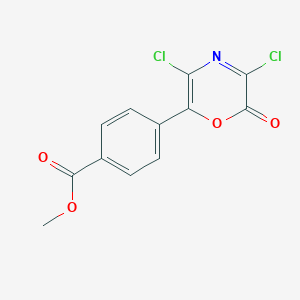
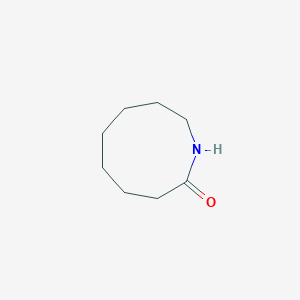
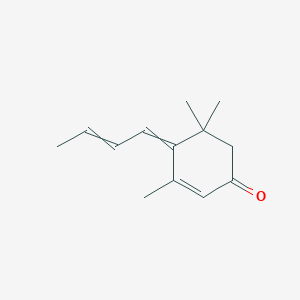
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)